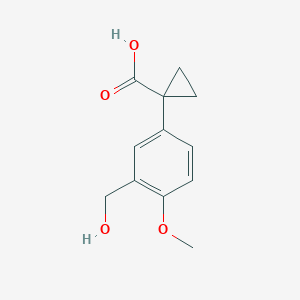
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with hydroxymethyl and methoxy groups
Vorbereitungsmethoden
The synthesis of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the phenyl ring with the desired substituents (hydroxymethyl and methoxy groups). This can be achieved through various organic reactions, such as the hydroxymethylation and methoxylation of a phenyl precursor. The cyclopropane ring is then introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents under controlled conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:
3-(Hydroxymethyl)-4-methoxyphenylboronic acid: This compound has a similar phenyl ring substitution pattern but includes a boronic acid group instead of a cyclopropane ring.
4-Methoxy-3-methylphenylboronic acid: Similar in having a methoxy group, but with a methyl group instead of a hydroxymethyl group and a boronic acid group instead of a cyclopropane ring.
The uniqueness of this compound lies in its combination of a cyclopropane ring with specific phenyl ring substitutions, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-[3-(hydroxymethyl)-4-methoxyphenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-16-10-3-2-9(6-8(10)7-13)12(4-5-12)11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
HQBNLJOWTODEPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
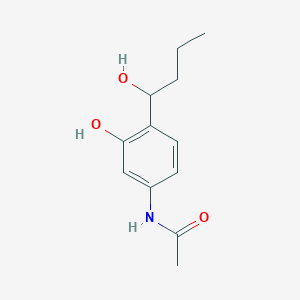
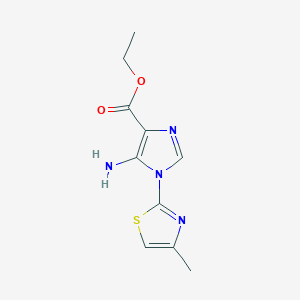
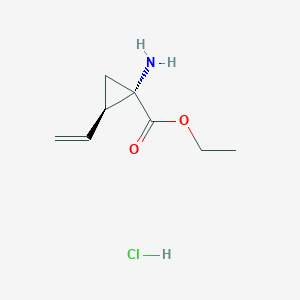
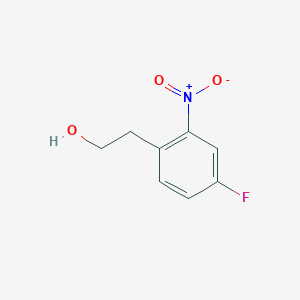
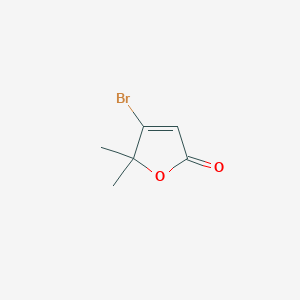
![2-Bromo-3-[(2-methyl-2-propen-1-yl)oxy]phenyl acetate](/img/structure/B8303519.png)
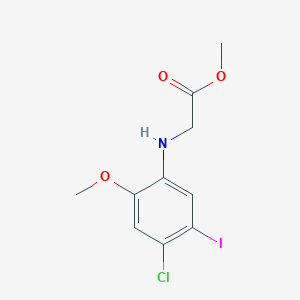
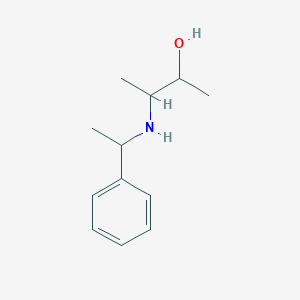
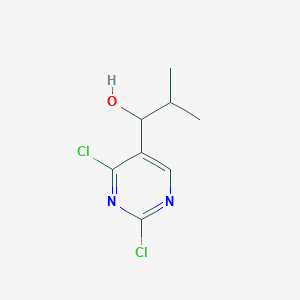
![4-(isothiocyanatomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8303526.png)
![6-Methyl-[1,5]naphthyridine-3-carbonitrile](/img/structure/B8303530.png)
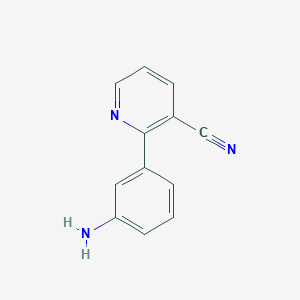
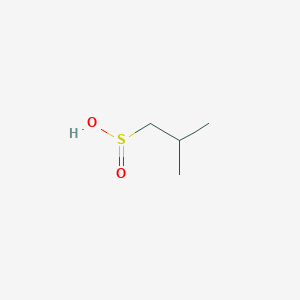
![3'-Fluoro-4'-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylic acid](/img/structure/B8303549.png)
